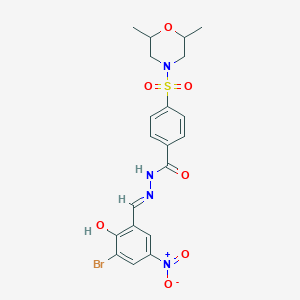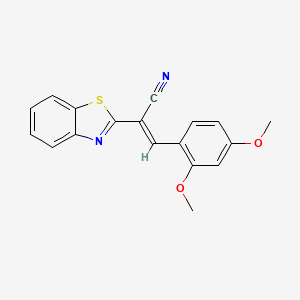![molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6](/img/structure/B2628805.png)
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimalarial Activity
A series of compounds including 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives were synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. The results indicated that these compounds exhibit higher activity in chloroquine-resistant strains compared to chloroquine-sensitive strains, highlighting their potential as antimalarial agents. The derivatives with both trifluoromethyl groups positioned at the 2 and 8 positions on the quinoline ring, especially when linked with diaminoalkyl chains, showed slightly higher activity. This suggests that structural modifications on the piperazine bridge and the position of trifluoromethyl groups significantly influence antimalarial efficacy. These compounds also demonstrated a selective cytotoxicity against parasite cells over human cells, suggesting a potential for developing safer antimalarial drugs (Kgokong et al., 2008).
Antibacterial Activity
Terazosin hydrochloride, a drug derived from a starting material that includes 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine, was investigated for its antibacterial activity. The study synthesized Terazosin derivatives and evaluated their effectiveness against various bacteria. The research found that these derivatives exhibited significant antibacterial activity, with certain compounds showing maximum inhibition zones comparable to the standard drug ciprofloxacin. This suggests that modifications to the piperazine and quinoline components can lead to potent antibacterial agents, providing a pathway for the development of new treatments for bacterial infections (Kumar et al., 2021).
Antitubercular Activity
Mefloquine derivatives, incorporating the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine structure, were synthesized and their crystal structures reported. These compounds were tested for their anti-tubercular activities against Mycobacterium tuberculosis H37Rv ATCC 27294, with significant minimum inhibitory concentrations (MICs) observed. The study illustrates the potential of these derivatives as anti-tubercular agents, highlighting the role of the trifluoromethylquinolinyl piperazine structure in mediating biological activity against tubercular strains. The crystallographic analysis provides insights into the molecular conformations that may contribute to their bioactivity, offering a foundation for further optimization of antitubercular compounds (Wardell et al., 2011).
Fluorescent Probe Development
A novel thiopiperazine fluorescent probe, including the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine moiety, was synthesized for the selective detection of Cu2+ ions. This probe demonstrated high selectivity and sensitivity for Cu2+ in methanol, showing potential for applications in environmental monitoring and biological systems where copper ion detection is crucial. The synthesis and characterization of this probe underscore the versatility of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives in developing sensitive analytical tools for metal ion detection (Lin-ya, 2014).
properties
IUPAC Name |
4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMDWKIYNFTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)

![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)
![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)
